molecular formula C9H7NO2 B3215206 4-(Furan-2-yl)pyridin-2(1H)-one CAS No. 1159817-23-8

4-(Furan-2-yl)pyridin-2(1H)-one

Cat. No. B3215206
CAS RN: 1159817-23-8
M. Wt: 161.16 g/mol
InChI Key: AOAVIXOIKIIEPG-UHFFFAOYSA-N
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Description

“4-(Furan-2-yl)pyridin-2(1H)-one” is a chemical compound with the IUPAC name 4-(2-furyl)-2-pyridinamine . It has a molecular weight of 160.18 .


Synthesis Analysis

The synthesis of “4-(Furan-2-yl)pyridin-2(1H)-one” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of novel 2-(pyridin-2-yl)pyrimidine derivatives starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-(Furan-2-yl)pyridin-2(1H)-one” can be represented by the InChI code 1S/C9H8N2O/c10-9-6-7 (3-4-11-9)8-2-1-5-12-8/h1-6H, (H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Furan-2-yl)pyridin-2(1H)-one” include a molecular weight of 160.18 . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved papers.

Future Directions

The future directions in the research of “4-(Furan-2-yl)pyridin-2(1H)-one” could involve the development of more efficient synthesis methods, exploration of its chemical reactions, and evaluation of its biological activities. The potential of its derivatives as novel anti-fibrotic drugs could also be further investigated .

properties

IUPAC Name

4-(furan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAVIXOIKIIEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671729
Record name 4-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)pyridin-2(1H)-one

CAS RN

1159817-23-8
Record name 4-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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